molecular formula C15H18ClN3O3S2 B2573155 1-(2-chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide CAS No. 2034293-43-9

1-(2-chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide

Cat. No.: B2573155
CAS No.: 2034293-43-9
M. Wt: 387.9
InChI Key: OZWTZCYFEZNIQT-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a thian-4-yl (tetrahydrothiopyran) group at position 3 and a methanesulfonamide-linked 2-chlorophenyl moiety at position 5 via a methylene bridge. The thian-4-yl group contributes to lipophilicity and conformational rigidity, while the 2-chlorophenyl sulfonamide moiety may enhance target binding affinity, particularly in enzyme inhibition or receptor modulation contexts.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S2/c16-13-4-2-1-3-12(13)10-24(20,21)17-9-14-18-15(19-22-14)11-5-7-23-8-6-11/h1-4,11,17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWTZCYFEZNIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the thianyl group: This step involves the use of thianyl-containing reagents and suitable catalysts.

    Attachment of the chlorophenyl group: This is usually done through substitution reactions using chlorophenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-1-(5-{[(2-Phenylethenyl)sulfonyl]methyl}-1,3,4-Oxadiazol-2-yl)methanesulfonamide (Compound I)

  • Structural Differences :
    • Oxadiazole isomer: 1,3,4-oxadiazole (vs. 1,2,4 in the target compound).
    • Substituents: A 4-chlorophenyl group (vs. 2-chlorophenyl) and a vinylsulfonylmethyl group (vs. thian-4-yl).
  • Functional Impact: The 1,3,4-oxadiazole isomer may exhibit reduced metabolic stability compared to 1,2,4-oxadiazoles due to differences in electron distribution .
Parameter Target Compound Compound I
Oxadiazole Isomer 1,2,4-oxadiazole 1,3,4-oxadiazole
Chlorophenyl Position 2-chlorophenyl 4-chlorophenyl
Key Substituent Thian-4-yl Vinylsulfonylmethyl
Reported Activity Not available Antimicrobial, Cytotoxic

5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde

  • Structural Differences :
    • Core heterocycle: Pyrazole (vs. oxadiazole).
    • Substituents: 3-Chlorophenylsulfanyl and trifluoromethyl groups.
  • Functional Impact :
    • The pyrazole core offers distinct hydrogen-bonding capabilities compared to oxadiazoles.
    • The trifluoromethyl group increases electronegativity and metabolic resistance, while the sulfanyl group may reduce solubility .
  • Relevance : Highlights the role of sulfur-containing groups (sulfonamide vs. sulfanyl) in modulating physicochemical properties.

Modifications on the Sulfonamide Moiety

({1-[(2-Chlorophenyl)Methyl]-3,5-Dimethylpyrazol-4-yl}Methyl)(Methyl){[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Amine

  • Structural Differences :
    • Sulfonamide replaced by an amine linker.
    • Substituents: 4-Methylphenyl on oxadiazole (vs. thian-4-yl).
  • The methylphenyl group decreases lipophilicity compared to thian-4-yl.
  • Analytical Data : Collisional cross-section (CCS) values and mass spectral data ([M+H]+: m/z 195.14) suggest distinct fragmentation patterns and pharmacokinetic behavior .

Role of Thian-4-yl vs. Other Cyclic Substituents

The thian-4-yl group in the target compound provides a saturated six-membered sulfur-containing ring, enhancing conformational stability and moderate lipophilicity. In contrast:

  • 1-(3-Isobutyl-1,2,4-Oxadiazol-5-yl)Ethanamine Hydrochloride : An isobutyl substituent increases steric bulk but reduces aromatic interactions .

Biological Activity

1-(2-chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide is a complex organic compound with a molecular weight of approximately 387.9 g/mol. Its structure incorporates a chlorophenyl group, a thianyl group, and an oxadiazolyl moiety, which are significant for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties.

The compound's chemical formula is C13H12ClN3O2SC_{13}H_{12}ClN_3O_2S. The presence of the oxadiazole and thiazole rings contributes to its pharmacological activities, particularly in anticancer and antimicrobial domains. The thianyl group enhances the compound's lipophilicity, potentially improving its bioavailability and metabolic stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer) cells. In particular, derivatives with electron-withdrawing groups such as chlorine showed enhanced activity due to their ability to interact favorably with biological targets.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
D-1MCF-77
D-6HCT11610
D-15MCF-75
D-16HCT1166

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicates that the introduction of halogen substituents at specific positions enhances antimicrobial efficacy.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound AE. coli15
Compound BS. aureus8
Compound CP. aeruginosa20

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Action : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies

A notable study evaluated a series of oxadiazole derivatives, including compounds structurally similar to the target compound. These studies employed the MTT assay to assess cell viability and cytotoxicity against various cancer cell lines.

Findings:

  • Compounds with electron-donating groups exhibited enhanced antioxidant activity.
  • Electron-withdrawing groups were associated with increased antimicrobial potency.

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